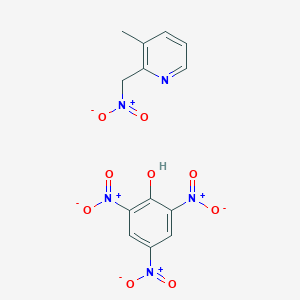

3-Methyl-2-(nitromethyl)pyridine picrate

説明

3-Methyl-2-(nitromethyl)pyridine picrate is a pyridine derivative in which a nitromethyl group is attached to the 2-position of the pyridine ring, forming a picrate salt through interaction with picric acid (2,4,6-trinitrophenol). Pyridine picrates generally form charge-transfer complexes or ionic salts due to the acidic nature of picric acid, which can stabilize cationic species through hydrogen bonding and π-π interactions .

特性

CAS番号 |

35624-31-8 |

|---|---|

分子式 |

C13H11N5O9 |

分子量 |

381.25 g/mol |

IUPAC名 |

3-methyl-2-(nitromethyl)pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H8N2O2.C6H3N3O7/c1-6-3-2-4-8-7(6)5-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-4H,5H2,1H3;1-2,10H |

InChIキー |

OBXJYNWSINLHPC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=CC=C1)C[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(nitromethyl)pyridine picrate typically involves the nitration of 3-methylpyridine followed by the introduction of a nitromethyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require elevated temperatures to achieve a good yield of the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-2-(nitromethyl)pyridine picrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

3-Methyl-2-(nitromethyl)pyridine picrate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: :

類似化合物との比較

Structural Analogues

(a) 3-Methylimidazo[1,2-a]pyridine Picrate

- Structure : Combines an imidazo[1,2-a]pyridine core with a methyl group and picrate counterion.

- Synthesis: Prepared by reacting 3-methylimidazo[1,2-a]pyridine with picric acid in ethanol, yielding a picrate with a melting point of 231–233°C .

- Key Difference : The imidazo ring system introduces additional aromaticity and rigidity compared to the nitromethyl-substituted pyridine in the target compound.

(b) 3-(3-Methyl-3-oxaziridinyl)pyridine Picrate

- Structure : Features an oxaziridinyl substituent (a three-membered ring containing oxygen and nitrogen) at the 3-position of pyridine.

- Relevance : The oxaziridinyl group is a strained heterocycle, which may enhance reactivity compared to the nitromethyl group in the target compound .

(c) Imatinibium Dipicrate

- Structure : A pharmaceutical dipicrate salt of the tyrosine kinase inhibitor imatinib. The cation includes a benzamide group and a pyridine ring.

- Crystallography : Exhibits extensive hydrogen bonding (N–H⋯O and C–H⋯O interactions) and π-stacking, stabilizing the crystal lattice .

Physicochemical Properties

Table 1: Comparison of Key Properties

Key Observations :

- Higher melting points (e.g., 231–233°C for 3-methylimidazo[1,2-a]pyridine picrate) suggest strong ionic interactions in the crystal lattice .

- The nitromethyl group in the target compound may lower melting points compared to imidazo derivatives due to reduced aromatic stacking.

Crystallographic and Spectroscopic Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。